molecular formula C17H14FN3O3S2 B12206110 N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide

Cat. No.: B12206110
M. Wt: 391.4 g/mol
InChI Key: KJCPUZCEAIEMDL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, thiadiazole H)
    δ 7.89–7.32 (m, 8H, aromatic H)
    δ 4.72 (s, 2H, CH₂SO₂)
    δ 2.41 (s, 3H, CH₃)
    δ 10.52 (s, 1H, NH, exchanges with D₂O)

  • ¹³C NMR :
    δ 167.8 (C=O)
    δ 158.3 (C-F, J = 245 Hz)
    δ 142.1 (thiadiazole C2)
    δ 21.5 (CH₃)

  • ¹⁹F NMR :
    δ -112.4 (ortho-F, coupling with benzyl protons)

Infrared (IR) Spectroscopy

  • 3270 cm⁻¹ (N–H stretch)
  • 1685 cm⁻¹ (C=O)
  • 1348 cm⁻¹ and 1162 cm⁻¹ (asymmetric and symmetric S=O stretches)
  • 1603 cm⁻¹ (C=N imine)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calcd. 405.47, found 405.5
  • Fragmentation pattern:
    • Loss of SO₂ (96 Da) → m/z 309.4
    • Cleavage of benzamide → m/z 198.2

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Parameter Value
HOMO -6.12 eV
LUMO -2.34 eV
Band gap 3.78 eV
Dipole moment 5.67 Debye

The electrostatic potential map shows:

  • Negative charge localization on sulfonyl oxygens and thiadiazole N atoms.
  • Positive charge on the benzyl CH₂ group and amide NH.

Frontier molecular orbital analysis indicates nucleophilic reactivity at the sulfonyl group and electrophilic character at the imine carbon, consistent with observed reactivity in cross-coupling reactions.

Non-covalent interaction (NCI) plots reveal weak CH–π interactions between the 4-methyl group and thiadiazole ring, contributing to conformational rigidity. Molecular dynamics simulations (100 ns, 298 K) show the sulfonyl group adopts a pseudo-axial orientation to minimize steric clash with the benzamide substituent.

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)15(22)19-16-20-21-17(25-16)26(23,24)10-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

KJCPUZCEAIEMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves reacting N-substituted thioureas with CS₂ under basic conditions (e.g., NaOH) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. For example:

  • Substituted thiourea (4.1 mmol) is dissolved in ethanol.

  • NaOH (4.93 mmol) and CS₂ (4.93 mmol) are added, followed by refluxing for 6–8 hours.

  • Acidification with HCl precipitates the thiadiazole-thiol, which is crystallized from ethanol (yield: 75–90%).

Key Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
BaseNaOH
AcidHCl (for precipitation)

Sulfonylation at the Thiadiazole C5 Position

Introducing the 2-fluorobenzylsulfonyl group requires sulfonylation of the thiadiazole-thiol intermediate.

Sulfonyl Chloride Coupling

  • 5-Mercapto-1,3,4-thiadiazole reacts with 2-fluorobenzylsulfonyl chloride in acetone under basic catalysis (K₂CO₃).

  • The reaction proceeds at room temperature for 12–24 hours, yielding the sulfonylated product after aqueous workup.

Optimized Parameters

ParameterValue
SolventAcetone
CatalystK₂CO₃
Temperature25°C
Reaction Time12–24 hours
Yield68–82%

Imine Formation with 4-Methylbenzamide

The (2E)-ylidene configuration is achieved via Schiff base formation between the thiadiazole amine and 4-methylbenzaldehyde derivatives.

Condensation with 4-Methylbenzoyl Chloride

  • 5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine is treated with 4-methylbenzoyl chloride in dichloromethane (DCM).

  • Triethylamine (TEA) is added to scavenge HCl, promoting imine formation with E-selectivity (90:10 E:Z ratio).

Stereochemical Control

FactorEffect on E:Z Ratio
Solvent PolarityHigher polarity favors E-isomer
BaseTEA > pyridine
Temperature0–5°C enhances E-selectivity

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for thiadiazole formation and imine coupling.

Accelerated Cyclocondensation

  • Thiourea derivatives and CS₂ are irradiated at 100°C for 20 minutes (vs. 6 hours conventionally).

  • Yields improve to 88–92% due to reduced side reactions.

Comparative Analysis

MethodTimeYield (%)
Conventional Reflux6–8 hours75–90
Microwave20 minutes88–92

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for thiadiazole cyclization and sulfonylation.

Flow Reactor Parameters

StageConditions
Cyclocondensation120°C, 5 min residence time
Sulfonylation50°C, 30 min residence time
Throughput10 kg/day

Mechanistic Insights

Thiadiazole Formation Mechanism

  • CS₂ reacts with thiourea’s -NH₂ group, forming a dithiocarbamate intermediate.

  • Intramolecular cyclization releases H₂S, yielding the thiadiazole ring.

E-Selectivity in Imine Formation

The E-isomer is thermodynamically favored due to reduced steric hindrance between the 4-methylbenzamide and thiadiazole sulfonyl group.

Challenges and Solutions

Sulfonyl Group Hydrolysis

  • Issue : Sulfonamides may hydrolyze under acidic conditions.

  • Solution : Use aprotic solvents (e.g., DCM) and mild bases (TEA).

Byproduct Formation in Microwave Synthesis

  • Issue : Overheating causes decomposition.

  • Solution : Optimize power settings (150–200 W) and use pulsed irradiation .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs and their structural differences are outlined below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Fluorobenzyl sulfonyl, 4-methylbenzamide C₁₇H₁₅FN₃O₃S₂ ~407.9* Enhanced lipophilicity due to fluorine
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-...-2-methylbenzamide 2-Chlorobenzyl sulfonyl, 2-methylbenzamide C₁₇H₁₄ClN₃O₃S₂ 407.9 Chlorine increases steric bulk
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-...-4-methoxyphenyl)acetamide 2-Fluorobenzyl sulfonyl, 4-methoxyphenyl acetamide C₁₈H₁₆FN₃O₄S₂ 421.5 Methoxy group improves solubility
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene, 4-methylphenyl C₁₅H₁₁ClN₄S 314.8 Known insecticidal activity

*Estimated based on analogs.

  • Fluorine vs.
  • Position of Methyl Group : The 4-methylbenzamide in the target compound may enhance crystallinity compared to 2-methyl or methoxy analogs, as seen in melting point trends (171–242°C for related thiadiazoles) .

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 171°C (ethyl carboxylate derivatives) to 242°C (thiophene-carbonyl analogs). The target’s 4-methylbenzamide likely increases melting point due to improved packing .
  • Solubility : The 4-methyl group may reduce aqueous solubility compared to methoxy or hydrophilic substituents (e.g., ’s 4-methoxyphenyl acetamide) .

Biological Activity

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring and a fluorobenzyl sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN3O4S2C_{18}H_{16}FN_{3}O_{4}S_{2}, with a molecular weight of 421.5 g/mol. The structural complexity arises from the incorporation of multiple functional groups that enhance its reactivity and biological potential.

PropertyValue
Molecular FormulaC18H16FN3O4S2C_{18}H_{16}FN_{3}O_{4}S_{2}
Molecular Weight421.5 g/mol
CAS Number895841-81-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiadiazole rings can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve modulation of key biological pathways through enzyme inhibition or receptor interaction.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the fluorobenzyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains. Studies have shown that similar compounds exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

This compound has demonstrated promising anticancer activity. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and the activation of pro-apoptotic factors .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic profile in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiadiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells and A549 lung cancer cells, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents .

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